molecular formula C15H13F4N3O3 B2579237 (3-Fluoro-4-methoxyphenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034352-61-7

(3-Fluoro-4-methoxyphenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2579237
M. Wt: 359.281
InChI Key: MIHAIVKTJNTUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluoro-4-methoxyphenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H13F4N3O3 and its molecular weight is 359.281. The purity is usually 95%.
BenchChem offers high-quality (3-Fluoro-4-methoxyphenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoro-4-methoxyphenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Optical Properties

A study by Volpi et al. (2017) explored the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are relevant to the compound . These compounds exhibit unique optical properties, with absorption and fluorescence spectra displaying remarkable Stokes' shift ranges. Such properties are significant for developing luminescent materials (Volpi et al., 2017).

Crystal Packing and Molecular Interactions

Sharma et al. (2019) investigated the crystal packing of 1,2,4-oxadiazole derivatives, focusing on non-covalent interactions in their supramolecular architectures. The research highlights the role of lone pair-π interactions and halogen bonding in the stability and arrangement of these compounds, which is crucial for understanding the physical properties of related chemical structures (Sharma et al., 2019).

Antimicrobial Activity

Kumar et al. (2012) conducted a study on a series of compounds structurally similar to the requested compound, demonstrating significant antimicrobial activity. This research underscores the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2012).

P2X7 Antagonist for Mood Disorders

Chrovian et al. (2018) developed a novel P2X7 antagonist, which shows promise for treating mood disorders. This research is pertinent as it illustrates the therapeutic potential of structurally related compounds in neuropsychiatric applications (Chrovian et al., 2018).

Fluorination for Enhanced Photostability

Woydziak et al. (2012) explored the fluorination of fluorophores, including compounds related to the one , to enhance their photostability and improve spectroscopic properties. This study is significant for understanding how chemical modifications can enhance the utility of such compounds in various applications (Woydziak et al., 2012).

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F4N3O3/c1-24-11-3-2-8(6-10(11)16)13(23)22-5-4-9(7-22)12-20-14(25-21-12)15(17,18)19/h2-3,6,9H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHAIVKTJNTUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-methoxyphenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

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